molecular formula C3H7N3 B14267052 1,4,5,6-Tetrahydro-1,2,3-triazine CAS No. 136911-38-1

1,4,5,6-Tetrahydro-1,2,3-triazine

Cat. No.: B14267052
CAS No.: 136911-38-1
M. Wt: 85.11 g/mol
InChI Key: LFWBTAXIAYXNCD-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-1,2,3-triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydro-1,2,3-triazine can be synthesized through several methods. One common approach involves the reaction of glycine imino esters with diazo compounds under silver-catalyzed conditions . Another method includes the nitration-rearrangement, reduction, and fluorination sequence starting from a triazine backbone .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and efficient catalytic systems is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,4,5,6-Tetrahydro-1,2,3-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triazine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Substitution reactions, particularly involving nucleophiles, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are frequently employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazines and tetrahydro derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-1,2,3-triazine involves its interaction with various molecular targets. The compound can act as a modulator of specific receptors and enzymes, influencing biological pathways. For example, it has been shown to inhibit β-secretase-1 (BACE-1) and cytochrome Cyp8b1, which are involved in neurological and metabolic processes .

Comparison with Similar Compounds

  • 1,2,4-Triazolo[1,5-a]pyrazine
  • 1,2,4-Triazolo[1,5-d][1,2,4]triazine
  • 1,3,5-Triazine

Comparison: 1,4,5,6-Tetrahydro-1,2,3-triazine is unique due to its specific ring structure and nitrogen content, which confer distinct chemical reactivity and biological activity. Compared to other triazine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications .

Properties

CAS No.

136911-38-1

Molecular Formula

C3H7N3

Molecular Weight

85.11 g/mol

IUPAC Name

1,4,5,6-tetrahydrotriazine

InChI

InChI=1S/C3H7N3/c1-2-4-6-5-3-1/h1-3H2,(H,4,5)

InChI Key

LFWBTAXIAYXNCD-UHFFFAOYSA-N

Canonical SMILES

C1CNN=NC1

Origin of Product

United States

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